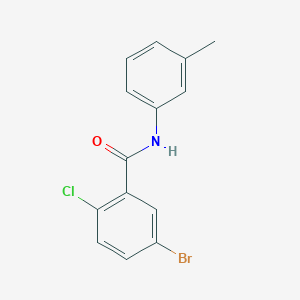
3,4-dimethoxy-N-(2-methylbenzyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-dimethoxy-N-(2-methylbenzyl)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as DMBBS and belongs to the class of sulfonamide derivatives.
作用機序
The mechanism of action of DMBBS is not fully understood. However, it is believed that DMBBS exerts its therapeutic effects by inhibiting the activity of certain enzymes and signaling pathways. For example, DMBBS has been found to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. Inhibition of HDACs can lead to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells. DMBBS has also been found to inhibit the activity of NF-κB, a signaling pathway that is involved in inflammation.
Biochemical and Physiological Effects:
DMBBS has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. DMBBS has also been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, DMBBS has been found to protect against neurodegeneration by reducing oxidative stress and inflammation.
実験室実験の利点と制限
DMBBS has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to be stable under various conditions. DMBBS has also been found to have low toxicity in vitro and in vivo. However, there are also some limitations to using DMBBS in lab experiments. One limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in various applications. In addition, DMBBS has not been extensively studied in animal models, which limits its potential for translation to clinical applications.
将来の方向性
There are several future directions for research on DMBBS. One direction is to further investigate its mechanism of action, which could lead to the development of more effective therapeutic applications. Another direction is to study the pharmacokinetics and pharmacodynamics of DMBBS in animal models, which could provide valuable information for its translation to clinical applications. Finally, more research is needed to explore the potential of DMBBS in combination with other therapeutic agents for the treatment of various diseases.
合成法
The synthesis of DMBBS involves the reaction of 2-methylbenzylamine with 3,4-dimethoxybenzenesulfonyl chloride in the presence of a base. The reaction takes place at room temperature and yields DMBBS as a white solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
科学的研究の応用
DMBBS has shown promising results in various scientific research studies. It has been studied for its potential use in the treatment of cancer, inflammation, and neurodegenerative diseases. DMBBS has been found to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, DMBBS has been found to protect against neurodegeneration by reducing oxidative stress and inflammation.
特性
IUPAC Name |
3,4-dimethoxy-N-[(2-methylphenyl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4S/c1-12-6-4-5-7-13(12)11-17-22(18,19)14-8-9-15(20-2)16(10-14)21-3/h4-10,17H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSZAFOOCLWGULM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNS(=O)(=O)C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethoxy-N-(2-methylbenzyl)benzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B5802561.png)
![3-amino-4-(3-pyridinyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carbonitrile](/img/structure/B5802567.png)
![4-methyl-3-[(3-methyl-2-buten-1-yl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B5802572.png)

![2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}-N-benzylacetamide](/img/structure/B5802589.png)
![2-ethoxy-4-[2-(4-nitrophenyl)carbonohydrazonoyl]phenyl 2-iodobenzoate](/img/structure/B5802599.png)
![N-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B5802602.png)
![ethyl 4-[({[5-(aminocarbonyl)-1-ethyl-1H-pyrazol-4-yl]amino}carbonyl)amino]benzoate](/img/structure/B5802610.png)


![ethyl 2-[(methoxycarbonyl)amino]benzoate](/img/structure/B5802635.png)
![2-{[(4-methoxyphenoxy)acetyl]amino}benzoic acid](/img/structure/B5802643.png)